Nardosinona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La nardosinona tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la química de los sesquiterpenos.

Biología: Mejora el crecimiento de neuritas y la sinaptogénesis en las células neuronales.

Medicina: Potencial agente terapéutico para enfermedades neurodegenerativas y cáncer.

Industria: Se utiliza en la formulación de medicamentos tradicionales y potenciales productos farmacéuticos.

Mecanismo De Acción

La nardosinona mejora el crecimiento de neuritas al actuar como un potenciador de las vías de señalización mediadas por el factor de crecimiento nervioso (NGF) . Interactúa con objetivos moleculares como la cinasa MAP, que participa en la vía de señalización dependiente de la cinasa MAP . Esto conduce a la promoción del crecimiento de neuritas y la sinaptogénesis .

Compuestos similares:

Aurantio-obtusin: Otro sesquiterpeno con actividades antiinflamatorias y antiinfluenza.

Desoxo-narchinol A: Un producto de degradación de la this compound con actividad vasodilatadora.

Isothis compound: Un isómero de la this compound con actividades biológicas similares.

Singularidad: La this compound es única debido a su mejora específica del crecimiento de neuritas mediado por NGF y sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas y cáncer .

Análisis Bioquímico

Biochemical Properties

Nardosinone has been shown to interact with various biomolecules in biochemical reactions. For instance, it has demonstrated concentration-dependent enhancement of bucladesine and staurosporine-induced neurite outgrowth . It has also been shown to enhance nerve growth factor (NGF)-mediated neurite outgrowth and synaptogenesis from PC12D cells .

Cellular Effects

Nardosinone has significant effects on various types of cells and cellular processes. It promotes cell proliferation and increases cell migration distance in a dose-dependent manner . It also induces the selective differentiation of neural stem cells to neurons and oligodendrocytes . In H9c2 cardiac cells, Nardosinone has been shown to protect against angiotensin II-induced hypertrophy .

Molecular Mechanism

The molecular mechanism of Nardosinone’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact molecular mechanism of how Nardosinone promotes proliferation and differentiation of neural stem cells, and its role in resisting cardiomyocyte hypertrophy remains unclear and needs to be further studied .

Temporal Effects in Laboratory Settings

Nardosinone’s effects change over time in laboratory settings. It has been observed that Nardosinone degrades more easily under high temperatures and in simulated gastric fluid compared with the simulated intestinal fluid .

Dosage Effects in Animal Models

The effects of Nardosinone vary with different dosages in animal models. For instance, in a study where Nardosinone was orally administered to mice, 76 new metabolites were identified, indicating that the effects of Nardosinone can vary significantly depending on the dosage .

Metabolic Pathways

Nardosinone is involved in various metabolic pathways. It can be converted into Nardosinone acid or its isomers. The metabolic reactions of Nardosinone include hydroxylation, hydrogenation, dehydration, glucuronidation, sulfation, demethylation, and carboxylation .

Transport and Distribution

Current research suggests that Nardosinone promotes cell proliferation and increases cell migration distance in a dose-dependent manner , indicating that it may be actively transported and distributed within cells.

Subcellular Localization

Given its effects on cell proliferation, differentiation, and migration, it is likely that Nardosinone interacts with multiple subcellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La nardosinona se puede sintetizar a través de varias reacciones químicas, incluyendo la apertura del anillo de peróxido, la tautomerización ceto-enol, la oxidación, la escisión de isopropilo y el reordenamiento de pinacol .

Métodos de producción industrial: La producción industrial de this compound generalmente implica la extracción de Nardostachys jatamansi utilizando solventes seguida de procesos de purificación como la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: La nardosinona experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Conversión a ácido nardosinónico o sus isómeros.

Reducción: Reacciones de hidrogenación.

Sustitución: Hidroxilación y desmetilación.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y otros peróxidos.

Reducción: Gas hidrógeno en presencia de un catalizador como el paladio.

Sustitución: Hidroxilación usando agentes hidroxilantes.

Productos principales:

Oxidación: Ácido nardosinónico y sus isómeros.

Reducción: Formas reducidas de this compound.

Sustitución: Derivados hidroxilados y desmetilados.

Comparación Con Compuestos Similares

Aurantio-obtusin: Another sesquiterpene with anti-inflammatory and anti-influenza activities.

Desoxo-narchinol A: A degradation product of nardosinone with vasodilatory activity.

Isonardosinone: An isomer of nardosinone with similar biological activities.

Uniqueness: Nardosinone is unique due to its specific enhancement of NGF-mediated neurite outgrowth and its potential therapeutic applications in neurodegenerative diseases and cancer .

Propiedades

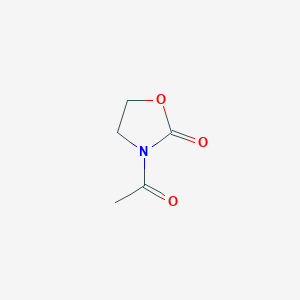

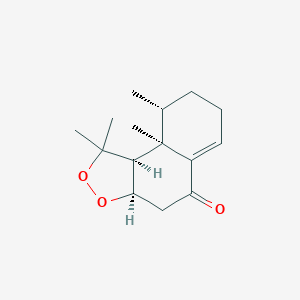

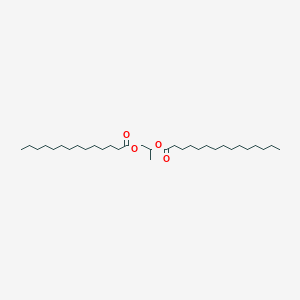

IUPAC Name |

(3aR,9R,9aR,9bS)-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9-6-5-7-10-11(16)8-12-13(15(9,10)4)14(2,3)18-17-12/h7,9,12-13H,5-6,8H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGHHSIMRWPVQM-JWFUOXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C3C(CC2=O)OOC3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1([C@H]3[C@@H](CC2=O)OOC3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946520 | |

| Record name | Nardosinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23720-80-1 | |

| Record name | Nardosinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23720-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nardosinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023720801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nardosinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nardosinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VA93HYL8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

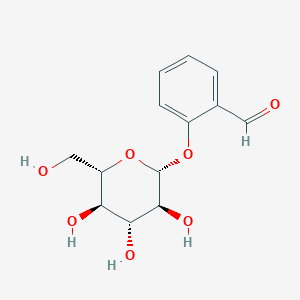

![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)